molecular formula C11H17NO B13878823 5-(2-aminoethyl)-2-propylPhenol

5-(2-aminoethyl)-2-propylPhenol

Cat. No.: B13878823
M. Wt: 179.26 g/mol
InChI Key: CBXQIFCKYAHQIB-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-2-propylPhenol is an organic compound that features a phenol group substituted with a propyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-2-propylPhenol typically involves the alkylation of phenol with propyl bromide, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The final product is usually purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-2-propylPhenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

5-(2-aminoethyl)-2-propylPhenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-2-propylPhenol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the phenol group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)phenol: Lacks the propyl group, resulting in different chemical properties and biological activities.

    4-(2-aminoethyl)phenol: The aminoethyl group is positioned differently, affecting its reactivity and interactions with molecular targets.

    5-(2-aminoethyl)-2-methylphenol: The methyl group instead of the propyl group alters its hydrophobicity and steric effects.

Uniqueness

5-(2-aminoethyl)-2-propylPhenol is unique due to the presence of both the propyl and aminoethyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-aminoethyl)-2-propylphenol

InChI

InChI=1S/C11H17NO/c1-2-3-10-5-4-9(6-7-12)8-11(10)13/h4-5,8,13H,2-3,6-7,12H2,1H3

InChI Key

CBXQIFCKYAHQIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)CCN)O

Origin of Product

United States

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